XMD17-109 XMD17-109 XMD17-109 is a selective ERK5 inhibitor (IC50 = 0.162 µM in an enzyme assay). It is selective for ERK5 over a panel of more than 200 kinases, inhibiting only ERK5 with greater than 90% target occupancy at a concentration of 10 µM. XMD17-109 inhibits ERK5 phosphorylation (IC50 = 0.09 µM in HeLa cells) and decreases AP-1 transcriptional activity (EC50 = 4.2 µM). It also inhibits human recombinant LRRK2[G2019S], which contains a mutation that has been linked to Parkinson’s disease, with an IC50 value of 0.339 µM in an enzyme assay.
XMD17-109 is a potent, specific inhibitor of ERK-5 with an EC50 value of 4.2 μM in HEK293 cells.
Brand Name: Vulcanchem
CAS No.: 1435488-37-1
VCID: VC0547376
InChI: InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39)
SMILES: CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7
Molecular Formula: C36H46N8O3
Molecular Weight: 638.817

XMD17-109

CAS No.: 1435488-37-1

Cat. No.: VC0547376

Molecular Formula: C36H46N8O3

Molecular Weight: 638.817

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

XMD17-109 - 1435488-37-1

Specification

Description XMD17-109 is a selective ERK5 inhibitor (IC50 = 0.162 µM in an enzyme assay). It is selective for ERK5 over a panel of more than 200 kinases, inhibiting only ERK5 with greater than 90% target occupancy at a concentration of 10 µM. XMD17-109 inhibits ERK5 phosphorylation (IC50 = 0.09 µM in HeLa cells) and decreases AP-1 transcriptional activity (EC50 = 4.2 µM). It also inhibits human recombinant LRRK2[G2019S], which contains a mutation that has been linked to Parkinson’s disease, with an IC50 value of 0.339 µM in an enzyme assay.
XMD17-109 is a potent, specific inhibitor of ERK-5 with an EC50 value of 4.2 μM in HEK293 cells.
CAS No. 1435488-37-1
Molecular Formula C36H46N8O3
Molecular Weight 638.817
IUPAC Name 11-cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Standard InChI InChI=1S/C36H46N8O3/c1-4-47-32-23-25(34(45)43-17-15-26(16-18-43)42-21-19-40(2)20-22-42)13-14-29(32)38-36-37-24-31-33(39-36)44(27-9-5-6-10-27)30-12-8-7-11-28(30)35(46)41(31)3/h7-8,11-14,23-24,26-27H,4-6,9-10,15-22H2,1-3H3,(H,37,38,39)
Standard InChI Key XVBGRTMNFNMINE-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C(=O)N2CCC(CC2)N3CCN(CC3)C)NC4=NC=C5C(=N4)N(C6=CC=CC=C6C(=O)N5C)C7CCCC7
Appearance White to beige solid powder

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